2-Bromonaphthalen-1-ol
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Bromonaphthalen-1-ol involves palladium-catalyzed cross-coupling reactions, indicating a versatile approach towards constructing naphthalene-based compounds. This method facilitates the linkage of naphthalene-like aromatic units in series, providing a pathway to synthesize complex structures including 2-Bromonaphthalen-1-ol derivatives (Motomura et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-Bromonaphthalen-1-ol derivatives is characterized by X-ray diffraction studies, which reveal details about the crystal lattice and molecular orientation. These studies provide insights into the spatial arrangement of atoms within the molecule, shedding light on the helical secondary structures common in assemblies of naphthalene-like units (Motomura et al., 2005).
Scientific Research Applications
Photochemical Studies : The dissociation of 1-bromonaphthalene and 2-bromonaphthalene molecular ions was studied using time-resolved photo-dissociation and photoionization mass spectrometry, providing insights into the photochemical behavior of these compounds (Gotkis et al., 1993).
Synthesis and Biological Evaluation : A study on the synthesis of certain compounds from 2-bromonaphthalene-1-ol demonstrated its application in creating compounds with antimicrobial activities (Sherekar et al., 2021).
Analytical Applications : The room temperature phosphorescence of 1-bromonaphthalene was studied in aqueous beta-cyclodextrin solution, showing its potential in analytical applications (Du et al., 1997).
Inclusion Complex Studies : Research on the phosphorescence of bromonaphthalenes in aqueous solutions containing ß-cyclodextrin, explored their interaction and potential in chemical analysis (Turro et al., 1982).
Development of Colorimetric Sensors : 2-Bromonaphthalene-1,4-dione was found to be effective as a colorimetric sensor for Cysteine detection in various solutions, indicating its utility in biochemical sensing applications (Shang et al., 2016).
Crystallography and Polymorphism : Studies on the crystal structure of 2-bromonaphthalene revealed its polymorphic properties and provided detailed information on its molecular structure (Sañé et al., 1996).
Safety And Hazards
The safety information for 2-Bromonaphthalen-1-ol includes a warning signal word . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .
Relevant Papers
The relevant papers retrieved discuss the bromination of phenols , the properties of 2-Bromonaphthalen-1-ol , and its potential applications.
properties
IUPAC Name |
2-bromonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHOSHDZQVKDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227883 | |
Record name | 2-Bromo-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromonaphthalen-1-ol | |
CAS RN |
771-15-3 | |
Record name | 2-Bromo-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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